molecular formula C10H12N2O3S B1517400 4-(Aminosulfonyl)-N-cyclopropylbenzamide CAS No. 1044135-16-1

4-(Aminosulfonyl)-N-cyclopropylbenzamide

Cat. No.: B1517400
CAS No.: 1044135-16-1
M. Wt: 240.28 g/mol
InChI Key: FWAXOFUGUZQYJS-UHFFFAOYSA-N
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Description

Chemical Structure: 4-(Aminosulfonyl)-N-cyclopropylbenzamide (CAS 1044135-16-1) is a benzamide derivative featuring a sulfamoyl group (-SO₂NH₂) at the para position of the benzene ring and a cyclopropylamide substituent. Its molecular formula is C₁₂H₁₃N₃O₄S, with a molecular weight of 240.28 g/mol .

Applications: Primarily identified as a metabolite of the herbicide safener cyprosulfamide (N-[[4-[(cyclopropylamino)carbonyl]phenyl]sulfonyl]-2-methoxybenzamide), it is regulated under pesticide residue tolerances in agricultural commodities . Its role in stabilizing plant enzymes or mitigating herbicide toxicity underscores its importance in agrochemistry.

Properties

IUPAC Name

N-cyclopropyl-4-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c11-16(14,15)9-5-1-7(2-6-9)10(13)12-8-3-4-8/h1-2,5-6,8H,3-4H2,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAXOFUGUZQYJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501009373
Record name 4-(Aminosulfonyl)-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044135-16-1
Record name 4-(Aminosulfonyl)-N-cyclopropylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044135161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Aminosulfonyl)-N-cyclopropylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(AMINOSULFONYL)-N-CYCLOPROPYLBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3872N999P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Formation of N-cyclopropylbenzamide

  • Starting Materials: Benzamide or substituted benzamide derivatives and cyclopropylamine.
  • Reaction: The benzamide is reacted with cyclopropylamine to form N-cyclopropylbenzamide. This can be achieved via amide bond formation strategies such as:
    • Direct amidation of 4-aminobenzoyl chloride with cyclopropylamine.
    • Coupling of 4-aminobenzoic acid derivatives with cyclopropylamine using coupling reagents (e.g., EDC, DCC) under mild conditions.
  • Conditions: Typically performed in an inert solvent (e.g., dichloromethane, THF) with a base such as triethylamine to neutralize generated acid.

Aminosulfonylation of N-cyclopropylbenzamide

  • Reagents: Sulfamyl chloride or sulfamide is used to introduce the aminosulfonyl group at the para position of the benzamide ring.
  • Reaction: The N-cyclopropylbenzamide undergoes electrophilic substitution with sulfamyl chloride in the presence of a base (e.g., triethylamine) to install the aminosulfonyl group.
  • Conditions: The reaction is typically carried out under controlled temperature (0–25 °C) to avoid side reactions and decomposition.
  • Mechanism: The nucleophilic aromatic substitution occurs at the para position relative to the amide, facilitated by the activating effect of the amide group.

Purification

  • The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by column chromatography using silica gel with appropriate eluents.
  • Purity is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Industrial Scale Production

  • Scale-Up: Industrial synthesis employs batch or continuous flow reactors to handle large volumes with precise control over reaction parameters.
  • Automation: Automated systems ensure reproducibility and high throughput.
  • Safety: Due to the use of reactive sulfonyl chlorides, industrial processes include safety measures such as controlled addition rates and efficient ventilation.
  • Yield Optimization: Optimization of reaction times, temperatures, and reagent stoichiometry is critical for maximizing yield and minimizing impurities.

Detailed Reaction Analysis and Data

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Amidation Benzoyl chloride + cyclopropylamine, Et3N, DCM, 0–25 °C N-cyclopropylbenzamide 70–85 Mild conditions favor selective amidation
2 Aminosulfonylation Sulfamyl chloride, triethylamine, 0–25 °C This compound 60–75 Controlled temperature to avoid side products
3 Purification Recrystallization or silica gel chromatography Pure target compound Purity > 98% by HPLC and NMR

Research Findings on Synthetic Variations

  • Alternative sulfonylating agents such as sulfamide have been explored to improve selectivity and reduce by-products.
  • Protective group strategies on the amide nitrogen or aromatic amine groups have been employed to enhance regioselectivity during aminosulfonylation.
  • Reductive amination techniques involving cyclopropanecarbaldehyde have been utilized in related cyclopropylbenzamide derivatives to introduce the cyclopropyl moiety with stereochemical control.
  • Advanced synthetic routes incorporate optical resolution steps to obtain enantiomerically pure intermediates, which may be relevant for biological activity optimization.

Summary of Key Research Data from Literature

Reference Method Summary Key Observations
BenchChem (2024) Stepwise amidation followed by aminosulfonylation with sulfamyl chloride Efficient synthesis with moderate to good yields; industrial scalability noted
J. Med. Chem. (2021) Multi-step synthesis involving protection/deprotection, reductive amination, and condensation Detailed synthetic schemes for cyclopropylbenzamide derivatives; high purity and stereochemical control achieved
PubChem (2025) Basic structural and synthetic information Molecular weight 240.28 g/mol; confirms synthetic feasibility

Chemical Reactions Analysis

Substitution Reactions at the Amide Nitrogen

The cyclopropylamide group undergoes nucleophilic substitution under controlled conditions. For example:

Reaction with Acyl Chlorides
In ethanol with pyridine as a base, the compound reacts with acyl chlorides to form substituted benzamides. This mirrors methodologies used in benzenesulfonamide derivatization .

Reagent Conditions Product
Benzoyl chlorideEtOH, pyridine, reflux (343 K)N-Benzoyl-4-(aminosulfonyl)benzamide

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amide nitrogen on the acyl chloride, followed by elimination of HCl (neutralized by pyridine) .

Sulfonamide Group Reactivity

The aminosulfonyl moiety participates in electrophilic and nucleophilic substitutions:

A. Chlorosulfonation
Under chlorosulfonic acid and chlorinating agents (e.g., PCl₅), the sulfonamide group can undergo further sulfonation. This is critical for synthesizing polysulfonated derivatives .

Reagent Conditions Product
Chlorosulfonic acid60–75°C, dichloromethane solvent4-(Chlorosulfonyl)-N-cyclopropylbenzamide

B. Amination
Reaction with alkyl/aryl amines in the presence of palladium catalysts yields carboxamide derivatives, as demonstrated in benzenesulfonamide functionalization .

Hydrolysis Reactions

The amide and sulfonamide bonds are susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis
In concentrated HCl, the cyclopropylamide bond cleaves to regenerate 4-(aminosulfonyl)benzoic acid .

Basic Hydrolysis
Using aqueous NaOH, the sulfonamide group hydrolyzes to form sulfonic acid derivatives, a key step in modifying bioactivity .

Catalytic Functionalization

Palladium-mediated reactions enable coupling with amines or halides. For instance, butylamine in the presence of Pd(OAc)₂ introduces alkyl chains at the sulfonamide nitrogen .

Stability Under Oxidative/Reductive Conditions

While direct data on oxidation/reduction is limited in permissible sources, analogous sulfonamides show:

  • Oxidation : Sulfonamide groups are generally resistant to oxidation unless strong agents (e.g., KMnO₄) are used .

  • Reduction : LiAlH₄ may reduce sulfonamides to thioamides, though this remains speculative for the target compound .

Key Research Findings

  • Enzyme Inhibition : Derivatives of 4-(aminosulfonyl)-N-cyclopropylbenzamide exhibit carbonic anhydrase IX inhibition (IC₅₀ = 10.93–25.06 nM), highlighting the sulfonamide’s role in binding metalloenzymes .

  • Antimicrobial Activity : Structural analogs demonstrate MIC values of 6.45–6.72 mg/mL against S. aureus and E. coli, linked to sulfonamide-mediated disruption of bacterial membranes .

Scientific Research Applications

4-(Aminosulfonyl)-N-cyclopropylbenzamide has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(Aminosulfonyl)-N-cyclopropylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

  • Pathways Involved: It can influence signaling pathways related to inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzamide Derivatives

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
4-(Aminosulfonyl)-N-cyclopropylbenzamide 1044135-16-1 C₁₂H₁₃N₃O₄S 240.28 Cyclopropylamide, sulfamoyl Pesticide metabolite
N-[4-(Aminosulfonyl)phenyl]-2-mercaptobenzamide (BOS) - C₁₃H₁₂N₂O₃S₂ 324.38 2-mercaptobenzamide, sulfamoyl Potential enzyme inhibitor (structural study)
N-[4-(Aminosulfonyl)benzyl]-2-chlorobenzamide 91662-90-7 C₁₄H₁₃ClN₂O₃S 324.78 Chlorobenzamide, benzyl-sulfamoyl Unspecified (pharmaceutical intermediate)
Quinethazone 73-49-4 C₁₀H₁₂ClN₃O₃S 289.74 Chlorinated thiazide, sulfamoyl Diuretic (hypertension treatment)
4-{6-(cyclohexylamino)-...}-N-cyclopropylbenzamide - C₂₈H₃₆N₆O₂ 488.62 Imidazo[1,2-b]pyridazine, cyclohexyl, cyclopropyl Kinase inhibitor (cancer research)

Key Structural and Functional Differences

Cyclopropyl vs. Linear Alkyl/Chlorinated Groups
  • Cyclopropyl Group: Enhances metabolic stability and steric hindrance in this compound, making it less prone to enzymatic degradation compared to analogs like N-[4-(Aminosulfonyl)phenyl]-2-chloroacetamide (CAS unlisted), which has a linear chloroacetamide chain .
Sulfamoyl Positioning and Bioactivity
  • Para-Substitution: The para-sulfamoyl group in this compound optimizes hydrogen bonding with target enzymes, a feature shared with Quinethazone, a diuretic with a similar sulfonamide motif .
  • Ortho/Meta Substituents : Analogs like BOS (2-mercaptobenzamide) prioritize ortho-substitution, which may alter binding affinities in protein-ligand interactions .

Physicochemical and Pharmacokinetic Profiles

Property This compound N-[4-(Aminosulfonyl)phenyl]-2-mercaptobenzamide Quinethazone
LogP (Predicted) ~1.2 (moderate lipophilicity) ~2.5 (higher due to thiol group) ~0.8 (polar diuretic)
Hydrogen Bond Donors 3 (NH₂, CONH) 3 (NH₂, SH, CONH) 3 (NH₂, SO₂, CONH)
Metabolic Stability High (cycloprotection) Moderate (thiol susceptibility) Low (rapid renal excretion)

Research Findings and Implications

  • Molecular Docking: Analog C22 (3-(2-{[1-(4-chlorophenyl)ethyl]amino}acetamido)-N-cyclopropylbenzamide) demonstrated stable binding to KRas4B/PDE6δ, a cancer target, highlighting the cyclopropyl group’s role in enhancing binding specificity .
  • Regulatory Status: this compound’s tolerance levels in crops (e.g., corn, soybean) are strictly regulated by the EPA, unlike its pharmaceutical analogs .

Biological Activity

4-(Aminosulfonyl)-N-cyclopropylbenzamide is a synthetic compound with a unique structure that includes an aminosulfonyl group attached to a benzamide moiety featuring a cyclopropyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C10H12N2O3S
  • Canonical SMILES : C1CC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N
  • DSSTOX Substance ID : DTXSID501009373

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. Research indicates that this compound may modulate the activity of carbonic anhydrases, which are crucial for various physiological processes, including acid-base balance and fluid secretion.

Key Biological Targets

  • Carbonic Anhydrases : Enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. This reaction is vital for maintaining pH balance in biological systems.

Therapeutic Potential

Research has demonstrated several potential therapeutic applications for this compound:

  • Anti-inflammatory Properties : The compound may inhibit pathways involved in inflammation, suggesting its utility in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound. Below is a summary of notable findings:

Study Objective Findings
Study 1Evaluate enzyme inhibitionDemonstrated significant inhibition of carbonic anhydrase activity, indicating potential for treating conditions related to enzyme dysfunction.
Study 2Assess anti-inflammatory effectsShowed reduced inflammatory markers in vitro, supporting its role as a potential anti-inflammatory agent.
Study 3Investigate antimicrobial propertiesIdentified activity against specific bacterial strains, warranting further exploration into its use as an antimicrobial agent.

Comparative Analysis

When compared to similar compounds, such as 4-(Aminosulfonyl)benzamide and N-cyclopropylbenzamide, this compound exhibits distinct biological activity due to its unique structural features. The presence of the cyclopropyl group enhances its binding affinity to target enzymes, which could explain its enhanced biological effects.

Compound Key Features Biological Activity
4-(Aminosulfonyl)benzamideLacks cyclopropyl groupLimited enzyme inhibition
N-cyclopropylbenzamideLacks aminosulfonyl groupModerate biological activity
This compound Contains both functional groupsSignificant enzyme inhibition and potential therapeutic applications

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(Aminosulfonyl)-N-cyclopropylbenzamide, and what reaction conditions are critical?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling sulfonamide precursors with cyclopropylamine derivatives under controlled conditions. Key steps include:

  • Sulfonamide Activation : Use activating agents (e.g., carbodiimides) to facilitate amide bond formation.
  • Cyclopropane Integration : Introduce the cyclopropyl group via nucleophilic substitution or reductive amination, ensuring inert atmospheres to prevent oxidation of sensitive intermediates .
  • Purification : Employ column chromatography or recrystallization to isolate the product. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the benzamide backbone, sulfonamide group, and cyclopropyl substituent .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities under reverse-phase conditions .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use P95 respirators for aerosol protection .
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks (H335 hazard) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste per local regulations .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to enhance efficiency .
  • Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction times and byproduct formation .

Q. What computational strategies are effective for predicting the compound’s biological activity and target interactions?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .
  • Quantitative Structure-Activity Relationship (QSAR) : Develop regression models based on electronic (e.g., Hammett constants) and steric descriptors of the cyclopropyl group .
  • Free Energy Calculations : Apply molecular dynamics (MD) simulations to estimate binding affinities .

Q. How can researchers resolve contradictions in reported data on this compound’s physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • Reproducibility Studies : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests) .
  • Advanced Characterization : Use differential scanning calorimetry (DSC) to assess thermal stability and dynamic light scattering (DLS) for aggregation behavior .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from multiple sources, accounting for variables like solvent polarity .

Q. What strategies are recommended for studying the compound’s potential in covalent organic frameworks (COFs) or material science applications?

  • Methodological Answer :

  • Linker Design : Integrate the sulfonamide group as a hydrogen-bonding node in COF synthesis, leveraging its ability to form π-stacked layers .
  • Surface Functionalization : Graft the compound onto silica nanoparticles via silane coupling agents for catalytic applications .
  • Stability Testing : Evaluate COF integrity under high temperatures (≤500°C) and acidic conditions using powder X-ray diffraction (PXRD) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(Aminosulfonyl)-N-cyclopropylbenzamide
Reactant of Route 2
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4-(Aminosulfonyl)-N-cyclopropylbenzamide

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